molecular formula C13H9N3OS B1301549 2-mercapto-3-pyridin-3-ylquinazolin-4(3H)-one CAS No. 119426-82-3

2-mercapto-3-pyridin-3-ylquinazolin-4(3H)-one

Cat. No.: B1301549
CAS No.: 119426-82-3
M. Wt: 255.3 g/mol
InChI Key: RVKDBLWQYGIZDA-UHFFFAOYSA-N
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Description

2-mercapto-3-pyridin-3-ylquinazolin-4(3H)-one is a heterocyclic compound that contains both quinazoline and pyridine rings. Compounds with such structures are often of interest due to their potential biological activities and applications in medicinal chemistry.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible therapeutic applications due to its biological activity, such as anti-cancer or anti-inflammatory properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-mercapto-3-pyridin-3-ylquinazolin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common method might involve the condensation of a pyridine derivative with an appropriate quinazoline precursor under controlled conditions. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as acids or bases to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like crystallization or chromatography, and stringent quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

2-mercapto-3-pyridin-3-ylquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced under specific conditions to modify the quinazoline or pyridine rings.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine or quinazoline rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids, while substitution reactions could introduce various functional groups onto the pyridine or quinazoline rings.

Mechanism of Action

The mechanism of action of 2-mercapto-3-pyridin-3-ylquinazolin-4(3H)-one would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include kinases, proteases, or other proteins involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other quinazoline derivatives or pyridine-containing molecules. Examples include:

  • 2-mercapto-3-phenylquinazolin-4(3H)-one
  • 2-mercapto-3-pyridin-2-ylquinazolin-4(3H)-one

Uniqueness

2-mercapto-3-pyridin-3-ylquinazolin-4(3H)-one is unique due to the specific arrangement of its functional groups and the combination of the quinazoline and pyridine rings. This unique structure can confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

3-pyridin-3-yl-2-sulfanylidene-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3OS/c17-12-10-5-1-2-6-11(10)15-13(18)16(12)9-4-3-7-14-8-9/h1-8H,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVKDBLWQYGIZDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=S)N2)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40369385
Record name 2-mercapto-3-pyridin-3-ylquinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40369385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26670232
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

119426-82-3
Record name 2-mercapto-3-pyridin-3-ylquinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40369385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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